REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.C([O:14][C:15](=O)[CH:16]([CH3:19])[CH:17]=O)C>C(O)C>[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[NH:9][C:15](=[O:14])[C:16]([CH3:19])=[CH:17][N:8]=2)=[CH:5][CH:4]=1 |^1:0|
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N)N)C=C1
|
Name
|
|
Quantity
|
716 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C=O)C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 30 minutes until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at room temperature for a further 60 minutes
|
Duration
|
60 min
|
Type
|
WAIT
|
Details
|
The reaction was left
|
Type
|
STIRRING
|
Details
|
to stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
before quenching
|
Type
|
CUSTOM
|
Details
|
the reaction slowly with 2M Hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
until reaction pH measured pH 1
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC=C(C(N1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.58 mmol | |
AMOUNT: MASS | 570 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |